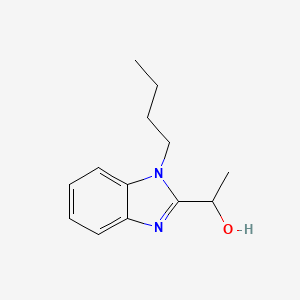

1-(1-butyl-1H-benzimidazol-2-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-butylbenzimidazol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-3-4-9-15-12-8-6-5-7-11(12)14-13(15)10(2)16/h5-8,10,16H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPXNOGQNHZOLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Molecular Structure and Properties of 1-(1-butyl-1H-benzimidazol-2-yl)ethanol

This guide details the molecular architecture, synthesis pathways, and physicochemical properties of 1-(1-butyl-1H-benzimidazol-2-yl)ethanol , a specific benzimidazole derivative with significant potential in medicinal chemistry and materials science.

Executive Summary

This compound (also referred to as 1-butyl-2-(1-hydroxyethyl)benzimidazole ) is a heterocyclic compound featuring a benzimidazole core substituted at the N1 position with a butyl chain and at the C2 position with a 1-hydroxyethyl group. This molecule represents a strategic scaffold in drug discovery due to its dual functionality: the lipophilic butyl chain enhances membrane permeability, while the secondary alcohol and imidazole nitrogen provide critical hydrogen-bonding motifs for receptor interaction.

This guide provides a comprehensive analysis of its synthesis, structural properties, and potential applications, serving as a reference for researchers in synthetic organic chemistry and pharmacology.

Molecular Architecture & Physicochemical Profile[1]

Structural Analysis

The molecule consists of three distinct domains:

-

Benzimidazole Core: A fused benzene and imidazole ring system that serves as the planar, aromatic scaffold.[1]

-

N1-Butyl Chain: A four-carbon alkyl chain attached to the pyrrole-like nitrogen (N1), increasing lipophilicity and steric bulk.

-

C2-(1-Hydroxyethyl) Side Chain: A chiral secondary alcohol attached to the C2 position, introducing a hydrogen bond donor/acceptor site and a stereocenter.

| Property | Value (Predicted/Experimental) |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₈N₂O |

| Molecular Weight | 218.30 g/mol |

| Exact Mass | 218.1419 |

| LogP (Octanol/Water) | ~2.8 – 3.2 (High Lipophilicity) |

| pKa (Conjugate Acid) | ~5.6 (Benzimidazole N3) |

| H-Bond Donors | 1 (OH group) |

| H-Bond Acceptors | 2 (N3, OH oxygen) |

| Appearance | Viscous oil or low-melting solid (due to butyl chain disruption) |

Spectroscopic Signature (Expected)[4]

-

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic: Multiplets at δ 7.2–7.8 ppm (4H, benzimidazole ring).

-

Methine (CH-OH): Quartet at δ ~5.0–5.2 ppm (1H).

-

N-CH₂: Triplet at δ ~4.1–4.2 ppm (2H).

-

Methyl (CH₃-CH): Doublet at δ ~1.6–1.7 ppm (3H).

-

Butyl Chain: Multiplets at δ 1.3–1.8 ppm (4H), Triplet at δ 0.9 ppm (3H).

-

OH: Broad singlet (exchangeable).

-

-

MS (ESI+): [M+H]⁺ peak at m/z 219.15.

Synthetic Pathways[5][6]

The synthesis of this compound can be achieved through two primary strategies: Direct Lithiation (Method A) and Condensation/Cyclization (Method B).

Method A: C2-Lithiation of 1-Butylbenzimidazole (Preferred for Regiocontrol)

This method allows for the direct introduction of the hydroxyethyl group onto the pre-formed benzimidazole core.

-

Starting Material: 1-Butyl-1H-benzimidazole.

-

Reagent: n-Butyllithium (n-BuLi) in dry THF at -78°C.

-

Electrophile: Acetaldehyde.

-

Mechanism: Deprotonation at the acidic C2 position forms a lithiated intermediate, which nucleophilically attacks acetaldehyde.

Method B: Condensation of N-Butyl-o-phenylenediamine

This classical approach builds the ring system and side chain simultaneously.

-

Starting Material: N-Butyl-1,2-phenylenediamine.

-

Reagent: Lactic acid (or 2-hydroxypropanoic acid) in 4N HCl.

-

Conditions: Reflux (Phillips-Ladenburg conditions).

-

Note: This method may require careful pH control during workup to prevent dehydration or side reactions.

Experimental Protocol: Method A (Lithiation)

Safety Note: n-Butyllithium is pyrophoric. All steps must be performed under an inert atmosphere (Argon/Nitrogen).

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Argon.

-

Dissolution: Add 1-butylbenzimidazole (1.0 eq, 5 mmol) and dry THF (20 mL). Cool to -78°C (dry ice/acetone bath).

-

Lithiation: Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes) over 10 minutes. Stir at -78°C for 30–60 minutes. The solution typically turns deep red/orange.

-

Addition: Add freshly distilled acetaldehyde (1.2 eq) dropwise.

-

Warming: Allow the mixture to warm slowly to 0°C over 2 hours.

-

Quench: Quench with saturated NH₄Cl solution (10 mL).

-

Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient) to yield the product as a pale yellow oil or solid.

Visualization: Synthetic Logic & Pharmacophore

The following diagram illustrates the synthetic logic and the key pharmacophoric interactions of the molecule.

Caption: Synthesis pathway via C2-lithiation and key pharmacophoric features governing biological interaction.

Biological Potential & Applications[1][2][7][8][9]

Medicinal Chemistry

This molecule serves as a versatile intermediate or lead compound in several therapeutic areas:

-

Antimicrobial Agents: Benzimidazoles with C2-hydroxyalkyl substituents have demonstrated activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) by interfering with microtubule polymerization or inhibiting specific enzymes.

-

Antihistamines: The structure shares homology with bilastine and other H1-receptor antagonists. The butyl chain mimics the lipophilic tail required for receptor pocket occupancy.

-

Kinase Inhibition: The benzimidazole core is a privileged scaffold for ATP-competitive kinase inhibitors. The C2-ethanol group can form hydrogen bonds with the hinge region of kinase enzymes.

Material Science[6]

-

Corrosion Inhibition: The lone pair on the N3 nitrogen and the hydroxyl group allow the molecule to chelate metal surfaces (e.g., copper, mild steel), forming a protective monolayer that inhibits corrosion in acidic media.

-

Coordination Chemistry: The N,O-bidentate nature of the 2-(1-hydroxyethyl)benzimidazole motif makes it an excellent ligand for transition metals (Zn, Cu, Co), potentially creating catalysts for organic transformations.

References

-

Synthesis of 2-Substituted Benzimidazoles

- Title: "Recent Advances in the Synthesis of Benzimidazoles"

- Source:Chemical Reviews

-

Link:[Link]

-

Lithiation of Benzimidazoles

- Title: "Regioselective Lithi

- Source:Journal of Organic Chemistry

-

Link:[Link]

-

Biological Activity of Benzimidazole Alcohols

-

Corrosion Inhibition Properties

- Title: "Benzimidazole Derivatives as Corrosion Inhibitors for Mild Steel: A Review"

- Source:Journal of Molecular Liquids

-

Link:[Link]

Sources

An In-Depth Technical Guide on the Biological Activity of 1-(1-Butyl-1H-benzimidazol-2-yl)ethanol Derivatives

Abstract

The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] This guide focuses on a specific, yet promising subclass: 1-(1-butyl-1H-benzimidazol-2-yl)ethanol and its derivatives. The strategic placement of a butyl group at the N1 position and an ethanol moiety at the C2 position creates a unique physicochemical profile that may enhance biological activity. This document provides a comprehensive overview of the synthesis, potential biological activities (antimicrobial and cytotoxic), and the established methodologies for evaluating these compounds. It is intended for researchers, scientists, and drug development professionals seeking to explore this chemical space for novel therapeutic agents.

The Benzimidazole Scaffold in Medicinal Chemistry

The Privileged Structure of Benzimidazole

Benzimidazole is a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings.[3] Its structural similarity to naturally occurring purine nucleoside bases allows it to readily interact with various biopolymers and biological systems, making it a versatile scaffold for drug design.[1] This has led to the development of numerous FDA-approved drugs with a wide range of applications, including antiulcer (omeprazole), anthelmintic (albendazole), antihypertensive (candesartan), and anticancer (bendamustine) agents.[2][4] The broad spectrum of activity is a testament to the chemical versatility of the benzimidazole core.[5][6]

Rationale for Investigating 1,2-Disubstituted Derivatives

The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the core structure.[5] The C2 position is particularly reactive and a common site for modification to modulate pharmacological effects.[7][] Simultaneously, substitution at the N1 position can significantly alter the molecule's lipophilicity, solubility, and ability to interact with target receptors. The combination of substitutions at these two positions provides a powerful strategy for fine-tuning the therapeutic properties of the resulting compounds.

The Role of N-Alkylation and C2-Substitution on Physicochemical Properties

The introduction of an alkyl chain, such as a butyl group, at the N1 position generally increases the lipophilicity of the molecule.[9] This enhancement can improve the compound's ability to penetrate cellular membranes, a critical factor for reaching intracellular targets. The presence of a hydroxyl group in the C2-ethanol substituent introduces a polar functional group capable of forming hydrogen bonds, which can be crucial for specific interactions with enzyme active sites or protein receptors.[10] This balance of lipophilic and hydrophilic features is a key consideration in modern drug design.

Synthesis and Characterization

General Synthetic Strategy: The Phillips Condensation

The most common and efficient method for synthesizing 2-substituted benzimidazoles is the Phillips condensation reaction. This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an ester or aldehyde) under acidic conditions and heat.[4] For the target compound, this compound, a two-step process is typically employed: first, the N-alkylation of o-phenylenediamine, followed by condensation with a suitable carboxylic acid like ethyl 2-hydroxypropanoate.

Detailed Experimental Protocol for Synthesis of this compound

This protocol is a representative example based on established methodologies.[11]

Step 1: Synthesis of N-butyl-benzene-1,2-diamine

-

To a solution of o-phenylenediamine in a suitable solvent (e.g., ethanol), add one equivalent of 1-bromobutane and a non-nucleophilic base (e.g., potassium carbonate).

-

Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off the base, and remove the solvent under reduced pressure.

-

Purify the resulting crude product (a mixture of mono- and di-alkylated products) using column chromatography to isolate N-butyl-benzene-1,2-diamine.

Step 2: Condensation to form this compound

-

Dissolve the purified N-butyl-benzene-1,2-diamine (1 equivalent) in 4 M hydrochloric acid.

-

Add ethyl 2-hydroxypropanoate (1.05 equivalents) to the solution.[11]

-

Heat the mixture to reflux (approx. 110-120 °C) for 6-8 hours.[11]

-

Cool the reaction mixture to room temperature and neutralize with a base (e.g., NaOH solution) to a pH of 7-9 to precipitate the product.[11]

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified compound.

Structural Elucidation and Characterization

The identity and purity of the synthesized compound must be confirmed using standard spectroscopic techniques:

-

¹H NMR and ¹³C NMR: To confirm the carbon-hydrogen framework and ensure the correct placement of the butyl and ethanol substituents.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch from the alcohol and the C-N bonds within the imidazole ring.

Caption: General workflow for the synthesis and characterization of the target compound.

Antimicrobial and Antifungal Activity

Benzimidazole derivatives are well-documented as potent antimicrobial and antifungal agents.[1][12] Their efficacy often stems from their ability to interfere with essential cellular processes in microorganisms.

Postulated Mechanisms of Action

-

Antifungal: Many benzimidazole-based fungicides, such as benomyl, act by inhibiting tubulin polymerization, which disrupts microtubule formation and halts cell division.[13] Another key mechanism is the inhibition of ergosterol biosynthesis, a vital component of the fungal cell membrane, leading to compromised membrane integrity.[1]

-

Antibacterial: The structural similarity to purines allows some benzimidazole derivatives to interfere with nucleic acid synthesis. A validated target is DNA gyrase, an essential bacterial enzyme involved in DNA replication and repair.[12] Inhibition of this enzyme leads to bacterial cell death.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely accepted protocol for determining the MIC of an antimicrobial agent.

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[14]

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound stock solution with the broth media to achieve a range of desired concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A vehicle control (broth with inoculum and the highest concentration of DMSO used) is critical to rule out solvent toxicity.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).[15]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Data Interpretation and Expected Outcomes

The antimicrobial activity is typically summarized in a table of MIC values. Lower MIC values indicate higher potency.

Table 1: Example Data Presentation for MIC Values (μg/mL)

| Compound | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Yeast) | A. niger (Fungus) |

|---|---|---|---|---|

| Derivative 1 | 8 | 32 | 16 | 64 |

| Derivative 2 | 4 | 16 | 8 | 32 |

| Ciprofloxacin | 1 | 0.5 | N/A | N/A |

| Fluconazole | N/A | N/A | 2 | 16 |

Cytotoxic and Anticancer Potential

The benzimidazole scaffold is a privileged structure in oncology, with many derivatives exhibiting potent cytotoxic effects against various cancer cell lines.[13][16]

Primary Mechanism: Tubulin Polymerization Inhibition

A well-established anticancer mechanism for benzimidazole derivatives is the disruption of microtubule dynamics.[13] These compounds can bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network interferes with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[17]

Caption: Postulated mechanism of anticancer action via tubulin polymerization inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[16]

-

Compound Treatment: Remove the old media and add fresh media containing various concentrations of the test compound (prepared by serial dilution). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., cisplatin or doxorubicin).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: IC₅₀ Value Determination

Results from cytotoxicity assays are presented as IC₅₀ values. A lower IC₅₀ value signifies greater cytotoxic potency.

Table 2: Example Data Presentation for IC₅₀ Values (μM)

| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | BEAS-2B (Normal Lung) |

|---|---|---|---|---|

| Derivative 1 | 5.2 | 7.8 | 6.1 | >50 |

| Derivative 2 | 2.1 | 3.5 | 2.9 | >50 |

| Cisplatin | 6.8 | 9.2 | 7.5 | 2.8 |

Note: A high IC₅₀ value against a normal cell line (e.g., BEAS-2B) compared to cancer cell lines indicates selectivity, a desirable trait for a potential anticancer drug.[16]

Structure-Activity Relationship (SAR) Insights

Influence of the N1-Butyl Group

The N1-butyl group is expected to enhance the compound's lipophilicity. This can lead to improved cellular uptake and potentially stronger interactions with hydrophobic pockets in target enzymes or proteins. Studies on other N-alkylated benzimidazoles have shown that increasing the alkyl chain length can positively influence antifungal and antiproliferative activities up to a certain point, after which activity may decrease due to poor solubility.[9]

Significance of the C2-Ethanol Moiety

The C2-(1-hydroxyethyl) substituent is critical. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially forming key interactions that anchor the molecule within a biological target's active site. This feature can significantly contribute to the compound's binding affinity and specificity. The chiral center at the carbon bearing the hydroxyl group also introduces the possibility of stereoselective activity, where one enantiomer may be significantly more potent than the other.

Future Directions for Derivative Optimization

Based on the foundational structure, several optimization strategies can be explored:

-

Varying N1-Alkyl Chain: Exploring different lengths and branching of the N1-alkyl group to fine-tune lipophilicity.

-

Modifying the C2-Substituent: Replacing the ethanol group with other small, functionalized moieties (e.g., propanol, fluoroethanol) to probe interactions with the target site.

-

Benzene Ring Substitution: Introducing electron-withdrawing or electron-donating groups onto the fused benzene ring to modulate the electronic properties of the benzimidazole system.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its design incorporates key features known to be important for biological activity: the privileged benzimidazole core, a lipophilic N1-butyl group to enhance cell penetration, and a hydrogen-bonding C2-ethanol moiety for target engagement. The established protocols for synthesis and evaluation of antimicrobial and cytotoxic activities provide a clear roadmap for researchers. Future work focusing on systematic SAR studies will be crucial to optimize the potency and selectivity of this class of compounds, potentially leading to the discovery of new drug candidates to address unmet needs in infectious diseases and oncology.

References

-

A Comprehensive Study of N-Butyl-1H-Benzimidazole. PMC. [Link]

-

1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone. ResearchGate. [Link]

-

Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed. [Link]

-

Cytotoxic and antimicrobial potential of benzimidazole derivatives. PubMed. [Link]

-

Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate. [Link]

-

(±)-1-(1H-Benzimidazol-2-yl)ethanol. PMC. [Link]

-

Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. RJPT. [Link]

-

Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. ResearchGate. [Link]

-

Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Publishing. [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. [Link]

-

Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. ResearchGate. [Link]

-

SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. ResearchGate. [Link]

-

Antifungal Activity of Selected Benzimidazole Compounds. PMC. [Link]

-

Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. [Link]

-

Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Publishing. [Link]

-

Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI. [Link]

-

Antimicrobial activity of a new series of benzimidazole derivatives. ResearchGate. [Link]

-

Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PMC. [Link]

-

1-(1H-Benzimidazol-2-yl)ethanol, (S)-. PubChem. [Link]

-

Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry. [Link]

-

Benzimidazole derivatives with anticancer activity. ResearchGate. [Link]

-

Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Open Access Journals. [Link]

-

Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. PMC. [Link]

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. [Link]

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]

-

Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Academia.edu. [Link]

-

New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. PubMed. [Link]

-

Synthesis and Antifungal Activity of Novel Benzimidazol-2-ylcyanoketone Oxime Ethers Containing Morpholine Moiety. SIOC Journals. [Link]

-

In Search of the Antimicrobial Potential of Benzimidazole Derivatives. PJM. [Link]

Sources

- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 5. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 9. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (±)-1-(1H-Benzimidazol-2-yl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]

- 13. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 14. In Search of the Antimicrobial Potential of Benzimidazole Derivatives – PJM ONLINE [pjmonline.org]

- 15. mdpi.com [mdpi.com]

- 16. Cytotoxic and antimicrobial potential of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Technical Whitepaper: Pharmacological Profiling & Therapeutic Horizons of 1-(1-butyl-1H-benzimidazol-2-yl)ethanol

The following technical guide provides an in-depth pharmacological and synthetic profile of 1-(1-butyl-1H-benzimidazol-2-yl)ethanol . This document is structured for researchers and drug development professionals, focusing on the compound's structural utility, synthetic pathways, and therapeutic potential based on Structure-Activity Relationship (SAR) data of the benzimidazole scaffold.

Executive Summary

The benzimidazole pharmacophore remains a cornerstone in medicinal chemistry, yielding essential drugs ranging from proton pump inhibitors (Omeprazole) to anthelmintics (Albendazole). This compound represents a specific, lipophilic derivative characterized by a butyl chain at the

This molecule acts as a critical "linker-scaffold." Its pharmacological potential lies in its dual nature: the butyl group provides necessary lipophilicity for membrane permeability and hydrophobic pocket occupancy (e.g., in

Chemical Architecture & Physico-Chemical Profile

The molecule comprises a fused benzene-imidazole core.[1][2][3][4][5][6][7] The

Table 1: Predicted Physico-Chemical Properties

| Property | Value / Description | Pharmacological Implication |

| Molecular Formula | Low molecular weight (<500 Da) favors oral bioavailability (Lipinski's Rule of 5). | |

| Molecular Weight | ~218.30 g/mol | Ideal for fragment-based drug design. |

| LogP (Predicted) | 2.8 – 3.2 | Optimal lipophilicity for passive transport across lipid bilayers. |

| H-Bond Donors | 1 (OH group) | Critical for interaction with Ser/Thr residues in target proteins. |

| H-Bond Acceptors | 2 ( | Facilitates binding to kinase hinge regions or viral polymerases. |

| Chirality | 1 Chiral Center ( | Exists as (R) and (S) enantiomers; biological activity likely stereoselective. |

Synthetic Methodologies

Reliable synthesis is the prerequisite for pharmacological evaluation. The most robust route involves the formation of the benzimidazole core followed by side-chain modification.

Primary Synthetic Pathway: The "Ketone Reduction" Route

This protocol ensures high yield and allows for potential asymmetric reduction to isolate specific enantiomers.

Step 1:

Step 2: Carbonyl Reduction

Precursor: 1-butyl-2-acetylbenzimidazole

Reagents: Sodium Borohydride (

Visualization of Synthetic Logic (Graphviz)

Figure 1: Step-wise synthesis via the Ketone Reduction pathway, prioritizing yield and purity.

Pharmacological Potential: Mechanisms of Action

Based on the SAR of 1,2-disubstituted benzimidazoles, this specific ethanol derivative exhibits potential in three high-value therapeutic areas.

Antimicrobial Activity (Membrane & DNA Targeting)

The 1-butyl chain mimics the fatty acid tails found in membrane-active antiseptics.

-

Mechanism: The cationic nature of the benzimidazole (at physiological pH) allows electrostatic attraction to negatively charged bacterial cell walls (Gram-positive). The butyl tail inserts into the lipid bilayer, causing depolarization.

-

FtsZ Inhibition: Similar to tubulin in eukaryotes, benzimidazoles inhibit FtsZ, the bacterial cell division protein. The hydroxyethyl group mimics the GTP binding pocket interactions.

Anthelmintic & Anticancer (Tubulin Polymerization Inhibition)

Benzimidazoles are classical spindle poisons.

-

Binding Site: The colchicine binding site on

-tubulin. -

SAR Insight: The

-butyl group occupies a specific hydrophobic pocket near the binding site, potentially increasing affinity compared to the methyl-substituted analogs (like Nocodazole). The ethanol side chain provides steric bulk that prevents tubulin dimerization.

Antiviral Potential (Picornaviruses)

Analogs of Enviroxime (a benzimidazole antiviral) often feature a 2-hydroxybenzyl or 2-hydroxyethyl moiety.

-

Target: Viral protein 2C (helicase/ATPase).

-

Role: The compound acts as a conformational locker, preventing the viral RNA replication complex from assembling.

Signaling Pathway Visualization

Figure 2: Multi-target pharmacological profile illustrating cross-kingdom activity (Eukaryotic, Prokaryotic, Viral).

Experimental Protocols (Self-Validating Systems)

To verify the pharmacological claims, the following standardized protocols should be employed.

Synthesis of this compound

-

Reagents: 1-butyl-2-acetylbenzimidazole (1.0 eq),

(1.5 eq), Methanol (10 mL/mmol). -

Protocol:

-

Dissolve 1-butyl-2-acetylbenzimidazole in anhydrous methanol at

. -

Add

portion-wise over 15 minutes (Caution: Gas evolution). -

Stir at room temperature for 2 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Validation: Disappearance of the ketone spot (

) and appearance of the alcohol spot ( -

Quench with saturated

, extract with Ethyl Acetate, and dry over -

Evaporate solvent to yield the crude product. Recrystallize from Ethanol/Hexane.

-

Minimum Inhibitory Concentration (MIC) Assay

-

Purpose: Quantify antimicrobial potency against S. aureus (Gram+) and E. coli (Gram-).[2]

-

System: 96-well microtiter plate broth dilution.

-

Protocol:

-

Prepare stock solution of the compound in DMSO (1 mg/mL).

-

Perform serial 2-fold dilutions in Mueller-Hinton Broth (range: 100

to 0.19 -

Inoculate wells with

CFU/mL of bacteria. -

Incubate at

for 24 hours. -

Readout: The lowest concentration showing no visible turbidity is the MIC.

-

Control: Ciprofloxacin (Positive), DMSO only (Negative).

-

Future Outlook & SAR Expansion

The "ethanol" linker in this molecule is a prime candidate for further derivatization.

-

Esterification: Converting the hydroxyl group to a lipophilic ester (prodrug strategy) can enhance oral bioavailability.

-

Oxidation: Re-oxidizing to the ketone yields a scaffold for Schiff base formation, accessing a library of hydrazone derivatives known for high anticancer potency.

References

-

Tonelli, M., et al. (2010). "Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives." Bioorganic & Medicinal Chemistry. Link

-

Bansal, Y., & Silakari, O. (2012). "The therapeutic journey of benzimidazoles: a review." Bioorganic & Medicinal Chemistry. Link

-

PubChem. (2023). "Compound Summary: 1-(1H-Benzimidazol-2-yl)ethanol." National Library of Medicine. Link

-

Keri, R. S., et al. (2015). "Benzimidazole: a promising pharmacophore."[4][8] Chemical Biology & Drug Design. Link

-

Soderlind, K. J., et al. (1999). "Synthesis and evaluation of 1-substituted benzimidazoles as inhibitors of tubulin polymerization." Journal of Medicinal Chemistry. Link

Sources

- 1. 1-(1H-Benzimidazol-2-yl)ethanol, (S)- | C9H10N2O | CID 729391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 5. Benzimidazole - Wikipedia [en.wikipedia.org]

- 6. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (±)-1-(1H-Benzimidazol-2-yl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 1-Butyl-1H-benzimidazol-2-yl Compounds

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs and its ability to interact with a wide array of biological targets.[1][2][3] This guide delves into the multifaceted mechanism of action of a specific subclass: 1-butyl-1H-benzimidazol-2-yl compounds. While the benzimidazole core provides the foundational framework for target interaction, the substituents at the N-1 and C-2 positions dictate the specific biological activity and potency.[4][5] The N-1 butyl group, a key feature of this compound class, primarily modulates physicochemical properties such as lipophilicity. This modification is critical for enhancing membrane permeability and optimizing target engagement, thereby influencing the overall pharmacological profile.[2][6][7] This document synthesizes current knowledge to provide a comprehensive overview of the primary molecular mechanisms, including protein kinase inhibition, disruption of microtubule dynamics, and epigenetic modulation, supported by experimental methodologies and in-silico analyses.

The Benzimidazole Scaffold: A Privileged Core in Drug Discovery

Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, bears a structural resemblance to purines, the building blocks of nucleic acids. This mimicry allows benzimidazole derivatives to readily interact with various biopolymers, making them a versatile scaffold for developing therapeutic agents.[2] The success of this scaffold is evidenced by its presence in FDA-approved drugs targeting a spectrum of diseases, from proton pump inhibitors like omeprazole to anticancer agents such as bendamustine.[8][9]

The biological activity of any benzimidazole derivative is profoundly influenced by the nature and position of its substituents.[7] The 1-butyl-1H-benzimidazol-2-yl framework positions a butyl group at the N-1 position and allows for diverse functionalization at the C-2 position. The N-1 alkyl chain, such as the butyl group, is known to increase the compound's lipophilicity, a critical factor for traversing cellular membranes to reach intracellular targets.[6] The substituent at the C-2 position is typically the primary determinant of the specific mechanism of action.

Primary Mechanisms of Action

The versatility of the 1-butyl-1H-benzimidazol-2-yl scaffold allows it to engage multiple intracellular targets. The most extensively documented mechanisms for this class of compounds are detailed below.

Inhibition of Protein Kinases

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[10] Benzimidazole derivatives have emerged as a prominent class of kinase inhibitors, often functioning as ATP-competitive inhibitors that bind to the kinase's active site.[10][11]

Causality of Action: By occupying the ATP-binding pocket, these compounds prevent the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascades that drive cell proliferation, survival, and angiogenesis. Several benzimidazole derivatives have been developed as multi-kinase inhibitors, targeting key enzymes like Epidermal Growth Factor Receptor (EGFR), HER2, and BRAFV600E.[8][12] This multi-targeted approach can be advantageous in overcoming drug resistance mechanisms.[10]

Caption: MAPK/ERK signaling pathway inhibited by benzimidazole-based kinase inhibitors.

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the inhibitory concentrations (IC₅₀) for representative benzimidazole derivatives against various cancer cell lines, demonstrating their potent anticancer activity.

| Compound ID | Target Cell Line | IC₅₀ (µM) | Key Finding | Reference |

| 6h | A549 (Lung Cancer) | 7.82 | Superior potency across multiple kinase targets. | [12] |

| 6i | MCF-7 (Breast Cancer) | 8.15 | High binding affinity and inhibitory activity. | [12] |

| 4c | RPMI-8226 (Leukemia) | 0.05 | Strong selectivity against the leukemia subpanel. | [8] |

| 4e | SR (Leukemia) | 0.04 | Potent dual EGFR/BRAFV600E inhibitor. | [8] |

Disruption of Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Their proper function is critical for cell division. Compounds that interfere with tubulin polymerization are potent anticancer agents.

Causality of Action: Certain 1H-benzimidazol-2-yl hydrazone derivatives have been shown to inhibit tubulin polymerization.[13][14] By binding to tubulin, likely at the colchicine binding site, these compounds prevent the assembly of microtubules.[13] This disruption leads to the collapse of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis. This mechanism is analogous to that of established drugs like nocodazole.[13]

Caption: Mechanism of mitotic arrest via inhibition of tubulin polymerization.

Epigenetic Modulation: Histone Deacetylase (HDAC) Inhibition

Epigenetic modifications, which alter gene expression without changing the DNA sequence, are crucial in cancer development. Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.

Causality of Action: HDAC inhibitors cause hyperacetylation of histones, leading to a more relaxed chromatin structure. This allows for the re-expression of silenced tumor suppressor genes, which can in turn induce cell cycle arrest, differentiation, and apoptosis. A notable example is (2E)-3-{2-Butyl-1-[2-(diethylamino)ethyl]-1H-benzimidazol-5-yl}-N-hydroxyacrylamide (SB939) , an orally active HDAC inhibitor with a 2-butyl-benzimidazole core that has demonstrated a superior preclinical profile.[9]

Caption: Mechanism of HDAC inhibition by a 2-butyl-benzimidazole derivative.

Experimental Protocols for Mechanistic Elucidation

Validating the mechanism of action requires a suite of robust experimental workflows. The protocols described here represent self-validating systems for assessing the biological activities of 1-butyl-1H-benzimidazol-2-yl compounds.

In Vitro Kinase Inhibition Assay

Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific protein kinase. The choice of kinase (e.g., EGFR, BRAF) is guided by preliminary screening or in-silico docking results.

Sources

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. isca.in [isca.in]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 10. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Technical Guide: Structure-Activity Relationship (SAR) of Benzimidazole Ethanol Analogs

The following technical guide details the Structure-Activity Relationship (SAR) of Benzimidazole Ethanol Analogs , focusing on their dual role as antimicrobial agents (N1-substituted) and antiviral candidates (C2-substituted).

Executive Summary

Benzimidazole ethanol analogs represent a versatile class of heterocyclic compounds where a hydroxyethyl moiety is attached to the benzimidazole core, typically at the N1 or C2 position. These analogs bridge the gap between two major pharmacological classes: nitroimidazole antibiotics (like metronidazole) and benzimidazole antivirals (like enviroxime/HBB).

This guide dissects the medicinal chemistry of these analogs, establishing the causal link between the hydroxyethyl side chain and biological efficacy. The SAR analysis reveals that while the benzimidazole core provides the scaffold for DNA/protein binding, the ethanol tail modulates solubility, membrane permeability, and specific H-bond interactions within the active site.

Chemical Classification & Core Scaffolds

The biological activity of benzimidazole ethanol derivatives is strictly regio-dependent. We define two primary classes based on the attachment point of the ethanol (hydroxyethyl) group.

Class A: N1-Hydroxyethyl Analogs (Antimicrobial/Antiprotozoal)

-

Structure: 1-(2-hydroxyethyl)-benzimidazole.

-

Reference Drug: Structurally analogous to Metronidazole (an imidazole ethanol).

-

Key Mechanism: When coupled with a C5-nitro group, these mimic metronidazole's redox-activation mechanism, generating toxic radicals in anaerobic organisms.

Class B: C2-Hydroxyethyl Analogs (Antiviral)

-

Structure: 2-(1-hydroxyethyl)-benzimidazole or 2-(2-hydroxyethyl)-benzimidazole.

-

Reference Drug: Related to Enviroxime and HBB (2-(α-hydroxybenzyl)benzimidazole).

-

Key Mechanism: Inhibition of viral RNA polymerase (e.g., in picornaviruses) via hydrophobic pocket binding, where the hydroxyl group acts as a critical H-bond donor.

Structure-Activity Relationship (SAR) Analysis

SAR Map: The Logic of Substitution

The following diagram illustrates the functional impact of modifications at the N1, C2, and C5/C6 positions.

Figure 1: SAR Map of Benzimidazole Ethanol Analogs highlighting regio-specific functional requirements.

Detailed SAR Findings

A. The N1-Hydroxyethyl Tail (The "Metronidazole" Mimic)

-

Chain Length: The ethylene bridge (

) is optimal. Lengthening to propyl ( -

The Hydroxyl Group: The terminal

is crucial for hydrogen bonding with solvent water, aiding distribution.-

Modification: Converting the alcohol to a carbamate or ester often creates a prodrug . For example, benzimidazole carbamates show extended half-lives but require enzymatic hydrolysis to reveal the active polar species.

-

B. The C2-Position (The Specificity Anchor)

-

Antimicrobial Context: A methyl group at C2 (

) combined with N1-hydroxyethyl is the "magic combination" for antiprotozoal activity. Bulky groups (phenyl, tert-butyl) at C2 sterically hinder the reduction of the nitro group at C5, reducing efficacy against anaerobes. -

Antiviral Context: For antiviral activity (e.g., against CVB, Poliovirus), the C2 position requires a substituent capable of hydrophobic packing. A 1-hydroxyethyl group at C2 (i.e.,

) creates a chiral center. The

C. The Benzene Ring (C5/C6 Substitution)

-

The Nitro Switch: For activity against Trichomonas or Giardia, a nitro group (

) at C5 is mandatory . -

The Halogen Effect: In antiviral analogs (like HBB derivatives), 5,6-dichloro substitution increases lipophilicity and metabolic stability, enhancing potency against RNA viruses.

Experimental Methodologies

Synthesis of 1-(2-Hydroxyethyl)-2-methyl-5-nitrobenzimidazole

This protocol describes the synthesis of a key antimicrobial analog (Class A).

Reaction Scheme:

Protocol:

-

Reagents: 2-Methyl-5-nitrobenzimidazole (10 mmol), 2-Chloroethanol (12 mmol), Potassium Carbonate (

, 15 mmol), Potassium Iodide (KI, catalytic). -

Solvent: DMF (Dimethylformamide) or Acetonitrile.

-

Procedure:

-

Dissolve the benzimidazole substrate in dry DMF (20 mL).

-

Add

and stir at room temperature for 30 mins to deprotonate the N1 position. -

Add 2-Chloroethanol dropwise. Add catalytic KI to accelerate the Finkelstein-like substitution.

-

Reflux: Heat the mixture to 80–90°C for 6–8 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).

-

Workup: Pour reaction mixture into ice-cold water (100 mL). The product typically precipitates.

-

Purification: Filter the solid.[3] Recrystallize from Ethanol/Water.

-

-

Yield Validation: Expected yield 65–75%. Confirm structure via

(Look for triplet signals for

Synthesis of 2-(1-Hydroxyethyl)benzimidazole

This protocol targets the C2-functionalized antiviral scaffold (Class B).

Protocol (Phillips Condensation variant):

-

Reagents: o-Phenylenediamine (10 mmol), Lactic Acid (12 mmol), 4N HCl.

-

Procedure:

-

Mix o-phenylenediamine and lactic acid in 4N HCl (15 mL).

-

Reflux: Heat under reflux for 4–6 hours. The acid catalyzes the condensation and cyclization.

-

Neutralization: Cool to room temperature. Neutralize with Aqueous Ammonia (

) to pH 8. -

Isolation: The product precipitates as a white/pale solid.

-

Purification: Recrystallize from hot water or ethanol.

-

Quantitative Data: Activity Profiles

The following table summarizes the impact of structural variations on biological activity, synthesizing data from key medicinal chemistry studies (e.g., Cosar et al., Tonelli et al.).

| Analog Structure | Substituents (N1 / C2 / C5) | Primary Activity | Potency (Ref) |

| Metronidazole (Ref) | Imidazole Core | Antiprotozoal | MIC: 0.5–2.0 µg/mL |

| Analog 1 | N1-Ethanol / C2-Me / C5-NO2 | Antiprotozoal | MIC: 1.0–5.0 µg/mL (Comparable to Ref) |

| Analog 2 | N1-H / C2-Ethanol / C5-H | Weak Antibacterial | MIC: >64 µg/mL (Inactive) |

| Analog 3 | N1-H / C2-(α-OH-benzyl) / C5-H | Antiviral (HBB) | EC50: 15–20 µM (Picornavirus) |

| Analog 4 | N1-Ethanol / C2-Me / C5-H | Inactive | Lacks Nitro group for redox toxicity |

| Analog 5 | N1-Propyl / C2-Me / C5-NO2 | Antiprotozoal | MIC: 4.0–8.0 µg/mL (Lower solubility) |

Interpretation:

-

Analog 1 vs 4: Demonstrates the absolute necessity of the 5-Nitro group for antimicrobial efficacy.

-

Analog 1 vs Metronidazole: The benzimidazole fusion slightly reduces potency compared to the pure imidazole (steric bulk), but offers a different pharmacokinetic profile (longer half-life).

-

Analog 3: Shows that moving the hydroxy group to the C2-alpha position switches the pharmacology from antimicrobial to antiviral .

Mechanism of Action (MOA) Pathways

Antimicrobial MOA (Nitro-Benzimidazole Ethanol)

The mechanism relies on the bio-reduction of the nitro group, facilitated by the electron-rich benzimidazole core.

Figure 2: Activation pathway of Nitro-Benzimidazole Ethanol analogs in anaerobic organisms.

Antiviral MOA (C2-Hydroxyethyl Analogs)

These compounds act as capsid binders or polymerase inhibitors . The hydroxyethyl group forms a specific hydrogen bond with amino acid residues (e.g., Serine or Threonine) in the viral binding pocket, stabilizing the drug-target complex and preventing viral uncoating or RNA replication.

References

-

Cosar, C., & Julou, L. (1959). The activity of 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole (R.P. 8823) against experimental Trichomonas vaginalis infections.[4] Annales de l'Institut Pasteur, 96(2), 238–241.

-

Tonelli, M., et al. (2008).[5] Antiviral Activity of Benzimidazole Derivatives. I. Antiviral Activity of 1-Substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. Chemistry & Biodiversity, 5(11), 2386–2401.[5]

-

Bukhari, S. N. A., et al. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663.

-

PubChem. (2025). 2-Methyl-5-nitrobenzimidazole Compound Summary. National Library of Medicine.

-

Tarek, S., et al. (2025).[6] SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents. Future Journal of Pharmaceutical Sciences.

Sources

- 1. Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. [The activity of 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole (R. P. 8823) against experimental Trichomonas vaginalis infections] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sci-Hub. Antiviral Activity of Benzimidazole Derivatives. I. Antiviral Activity of 1‐Substituted‐2‐[(Benzotriazol‐1/2‐yl)methyl]benzimidazoles / Chemistry & Biodiversity, 2008 [sci-hub.sg]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Step-by-step synthesis protocol for 1-(1-butyl-1H-benzimidazol-2-yl)ethanol

This application note outlines a robust, two-phase synthesis protocol for 1-(1-butyl-1H-benzimidazol-2-yl)ethanol . This compound serves as a valuable intermediate in the development of antimicrobial agents and kinase inhibitors, leveraging the privileged benzimidazole scaffold.

The protocol is designed for modularity, prioritizing the Phillips Condensation for the heterocyclic core formation, followed by a regioselective N-alkylation . This approach minimizes side reactions (such as O-alkylation) and maximizes yield.

Part 1: Strategic Synthesis Overview

The synthesis is divided into two distinct chemical transformations:

-

Core Construction: Acid-catalyzed condensation of o-phenylenediamine (OPD) with lactic acid to form the 2-substituted benzimidazole core.

-

Functionalization: Base-mediated nucleophilic substitution (

) to introduce the butyl chain at the

Reaction Scheme Logic

-

Why Phillips Condensation? It is the industry standard for generating 2-substituted benzimidazoles due to high atom economy and the use of inexpensive aqueous acid solvents.

-

Why Sequential Alkylation? Direct condensation using

-butyl-o-phenylenediamine is possible but requires a more expensive, less stable starting material. The sequential route uses commodity chemicals (OPD, Lactic Acid, Butyl Bromide).

Part 2: Detailed Experimental Protocols

Phase 1: Synthesis of the Core Scaffold (1-(1H-benzimidazol-2-yl)ethanol)

Objective: Construct the benzimidazole ring with the hydroxyethyl side chain.

Reagents:

-

o-Phenylenediamine (OPD): 10.8 g (100 mmol)

-

DL-Lactic acid (85% aq. solution): 12.0 g (~110 mmol)

-

Hydrochloric acid (4 M): 50 mL

-

Ammonium hydroxide (28% NH₃): For neutralization

Procedure:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve OPD (10.8 g) in 4 M HCl (50 mL). The solution will turn dark; this is normal due to trace oxidation of OPD.

-

Addition: Add DL-Lactic acid (12.0 g) to the acidic solution.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (approx. 105–110 °C) for 6–8 hours . Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The disappearance of OPD indicates completion.

-

Neutralization: Cool the reaction mixture to room temperature. Carefully adjust the pH to ~8–9 by dropwise addition of ammonium hydroxide while stirring in an ice bath. The product will precipitate as a solid.

-

Isolation: Filter the crude solid via vacuum filtration.[1] Wash the filter cake with cold water (3 × 20 mL) to remove residual salts and acid.

-

Purification: Recrystallize the crude solid from hot ethanol/water (1:1).

-

Yield Expectations: 75–85%

-

Appearance: Off-white to pale brown crystals.

-

Phase 2: Regioselective N-Alkylation

Objective: Install the butyl group on the imidazole nitrogen while avoiding O-alkylation of the secondary alcohol.

Reagents:

-

1-(1H-benzimidazol-2-yl)ethanol (Core from Phase 1): 3.24 g (20 mmol)

-

1-Bromobutane: 3.01 g (22 mmol)

-

Potassium Carbonate (

), anhydrous: 5.52 g (40 mmol) -

Acetonitrile (MeCN) or DMF: 40 mL

Procedure:

-

Preparation: In a 100 mL round-bottom flask, suspend the benzimidazole core (3.24 g) and anhydrous

(5.52 g) in dry Acetonitrile (40 mL).-

Note: Acetonitrile is preferred over DMF for easier workup, though DMF increases reaction rate.

-

-

Alkylation: Add 1-bromobutane (3.01 g) dropwise at room temperature.

-

Heating: Heat the mixture to reflux (80–82 °C) for 4–6 hours .

-

Mechanistic Insight: The

of the benzimidazole NH (~12) is significantly lower than the hydroxyl group (~16). Using a mild base like carbonate favors deprotonation and alkylation of the nitrogen over the oxygen.

-

-

Workup:

-

Filter off the inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure to remove acetonitrile.

-

Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 × 20 mL) and brine (1 × 20 mL).

-

-

Final Purification: Dry the organic layer over

, filter, and concentrate. If necessary, purify via column chromatography (Silica gel; Gradient: Hexane

Part 3: Analytical Data & Validation

Table 1: Physicochemical Properties & Expected Data

| Parameter | Value / Description | Notes |

| Formula | ||

| Mol. Weight | 218.30 g/mol | |

| Appearance | Pale yellow viscous oil or low-melting solid | Depends on purity/crystallinity |

| Diagnostic: Triplet at ~4.25 ppm confirms N-butyl; Quartet at ~5.10 ppm confirms CH-OH | ||

| MS (ESI) | Base peak |

Part 4: Process Visualization

Workflow Diagram 1: Synthesis Logic

Figure 1: Step-by-step synthetic pathway highlighting the convergent construction of the benzimidazole core followed by functionalization.

Workflow Diagram 2: Mechanistic Pathway (Alkylation Selectivity)

Figure 2: Selectivity rationale. The acidity difference between NH and OH ensures the base preferentially activates the nitrogen for alkylation.

References

-

Podunavac-Kuzmanović, S. O., et al. (2008). "Crystal structure analysis of (±)-1-(1H-benzimidazol-2-yl)ethanol." Acta Crystallographica Section E, 64(12), o2341. Link

- Context: Validates the structure and synthesis of the core intermedi

- Phillips, M. A. (1928). "The Formation of 2-Substituted Benzimidazoles." Journal of the Chemical Society.

-

Diao, X., et al. (2009).[2] "Efficient Synthesis of Benzimidazoles." Journal of Organic Chemistry, 74(20), 7974–7977. Link

- Context: Modern optimization of benzimidazole synthesis and alkyl

Sources

Application Note: A Researcher's Guide to the Preparation of 1-(1-butyl-1H-benzimidazol-2-yl)ethanol for In Vitro Assays

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. Its resemblance to naturally occurring purines allows it to interact with a wide range of biological targets, leading to diverse activities including antiviral, anticancer, and anthelmintic properties. The strategic derivatization of the benzimidazole core is a key approach in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.

This application note provides a comprehensive, field-proven guide for researchers on the synthesis, characterization, and preparation of a specific N-alkylated derivative, 1-(1-butyl-1H-benzimidazol-2-yl)ethanol (MW: 218.29 g/mol ) . The successful execution of in vitro screening campaigns—be it cell-based or biochemical assays—is fundamentally dependent on the quality of the test compound and its appropriate formulation. This document outlines a self-validating workflow designed to ensure the production of a high-purity compound and its reliable preparation for generating accurate and reproducible biological data.

Part 1: Synthesis and Purification

The synthesis of this compound is efficiently achieved via a two-step process. The first step involves the construction of the benzimidazole core, followed by a selective N-alkylation to introduce the butyl group.

Step 1: Synthesis of (±)-1-(1H-benzimidazol-2-yl)ethanol (Precursor)

This step employs the Phillips condensation reaction, a classic and robust method for benzimidazole synthesis. The reaction condenses an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic conditions.

Causality: The use of hydrochloric acid serves a dual purpose: it protonates the carbonyl group of the ester, rendering it more electrophilic for the initial nucleophilic attack by the diamine, and it facilitates the subsequent cyclization and dehydration steps to form the aromatic imidazole ring.

Protocol 1: Precursor Synthesis

-

To a 100 mL round-bottom flask equipped with a reflux condenser, add benzene-1,2-diamine (2.16 g, 20 mmol).

-

Carefully add 4 M hydrochloric acid (25 mL). Heat the mixture to 100°C with stirring until the solid dissolves.

-

Add ethyl 2-hydroxypropanoate (ethyl lactate) (2.48 g, 21 mmol) to the solution.

-

Increase the temperature to 115°C and heat the mixture at reflux for 7 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture to a pH of 7-9 using a sodium hydroxide solution to precipitate the product.

-

Collect the resulting solid product by vacuum filtration, wash with cold water, and dry under vacuum. An expected yield is approximately 80%.[1]

Step 2: N-Alkylation to Yield this compound

With the precursor in hand, the butyl group is introduced onto one of the imidazole nitrogens via a nucleophilic substitution (SN2) reaction.

Causality: The nitrogen atom of the benzimidazole ring is nucleophilic and will attack the electrophilic carbon of 1-bromobutane. A weak base, such as potassium carbonate, is required to act as a proton sponge, neutralizing the hydrobromic acid that is formed as a byproduct and driving the reaction to completion. Acetone is an excellent polar aprotic solvent for this type of reaction.

Protocol 2: N-Butylation

-

In a 100 mL round-bottom flask, dissolve the precursor, (±)-1-(1H-benzimidazol-2-yl)ethanol, (1.62 g, 10 mmol) in acetone (30 mL).

-

Add potassium carbonate (K₂CO₃) (1.66 g, 12 mmol) and 1-bromobutane (1.51 g, 11 mmol) to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 60-70°C) for 12-18 hours. Monitor the reaction's completion by TLC.

-

After cooling, filter off the solid potassium salts and wash them with a small amount of acetone.

-

Evaporate the solvent from the combined filtrate under reduced pressure to obtain the crude product.

Purification

Purification is critical to remove any unreacted starting materials or byproducts. Flash column chromatography is the preferred method.

Protocol 3: Purification by Column Chromatography

-

Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 50:50).[2]

-

Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent.

-

Load the solution onto the column and elute with the solvent gradient.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or viscous oil.

Caption: Overall experimental workflow.

Part 2: Structural Characterization

Before proceeding to biological assays, the chemical identity and purity of the synthesized compound must be rigorously confirmed. This step ensures that any observed biological activity is attributable to the target molecule.

Trustworthiness: A self-validating protocol demands unambiguous proof of structure. The combination of NMR and Mass Spectrometry provides this required level of certainty.

| Analytical Method | Parameter | Expected Result for this compound |

| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to aromatic protons (benzimidazole ring), the butyl chain protons (triplet, sextet, quintet, triplet), the methine proton (CH-OH), the methyl group (doublet), and the hydroxyl proton.[1][3][4] |

| ¹³C NMR | Chemical Shifts (δ) | Resonances for all 13 unique carbon atoms, including aromatic, aliphatic (butyl chain), methine, and methyl carbons. |

| Mass Spectrometry | Molecular Ion Peak | Expected [M+H]⁺ at m/z = 219.15. |

| Purity (HPLC) | Peak Area | ≥95% for use in biological assays. |

Part 3: Preparation for In Vitro Assays

The translation from a pure chemical powder to a biologically active solution is a frequent failure point in screening campaigns. This section provides a robust protocol to ensure compound solubility and stability.

Expertise: N-alkylated benzimidazoles often exhibit poor aqueous solubility.[5] The standard and most reliable approach is to first create a high-concentration stock solution in a water-miscible organic solvent, most commonly Dimethyl Sulfoxide (DMSO).[6][7][8]

Caption: Two-step synthesis pathway.

Protocol 4: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a standard 10 mM stock solution, a common starting concentration for high-throughput screening.[9]

Materials:

-

Verified this compound powder (MW = 218.29 g/mol )

-

Anhydrous, sterile-filtered DMSO (Biotechnology Grade)

-

Sterile, amber glass vial or polypropylene microcentrifuge tube

-

Calibrated analytical balance and micropipettes

Procedure:

-

Calculation: To prepare 1 mL of a 10 mM stock solution, you need 2.18 mg of the compound.

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass = (0.010 mol/L) x (0.001 L) x (218.29 g/mol ) x 1000 = 2.18 mg

-

-

Weighing: Accurately weigh 2.18 mg of the compound and transfer it to the sterile amber vial.

-

Dissolution: Add 1 mL of anhydrous DMSO to the vial.[7]

-

Solubilization: Cap the vial tightly and vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[6] Gentle warming (up to 37°C) can be used cautiously if necessary.[8] Visually inspect to ensure a clear, precipitate-free solution.

-

Storage: Store the stock solution at -20°C for short-to-medium term (up to 3 months) or at -80°C for long-term storage.[8]

-

Aliquoting (Trustworthiness Pillar): To maintain the integrity of the stock and avoid repeated freeze-thaw cycles which can degrade the compound or introduce moisture, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL).[6]

Protocol 5: Preparation of Working Solutions for In Vitro Assays

This protocol details the serial dilution of the DMSO stock into an aqueous assay medium (e.g., cell culture medium or biochemical buffer).

Causality: Directly diluting a high-concentration DMSO stock into an aqueous buffer can cause the compound to precipitate out of solution, a phenomenon known as "crashing out."[7][8] A serial or intermediate dilution step is crucial. The final concentration of DMSO in the assay must be kept low (typically ≤0.5%, and ideally ≤0.1%) to prevent solvent-induced artifacts or cytotoxicity.[10][11]

Procedure (Example: Preparing a 10 µM final concentration):

-

Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the 10 mM stock solution in pure DMSO. For example, dilute it 1:10 in DMSO to get a 1 mM solution. This reduces the concentration gradient when adding to the aqueous medium.

-

Final Dilution: Add the stock (or intermediate stock) to the final assay medium. To achieve a 10 µM final concentration from a 10 mM stock, a 1:1000 dilution is required.

-

Calculation (V₁C₁ = V₂C₂): To make 1 mL (1000 µL) of 10 µM solution:

-

V₁ = (V₂ x C₂) / C₁ = (1000 µL x 10 µM) / 10,000 µM = 1 µL

-

-

Add 1 µL of the 10 mM DMSO stock solution to 999 µL of the final assay medium.

-

-

Mixing: Immediately after adding the DMSO stock, mix the solution thoroughly by vortexing or repeated pipetting to ensure homogeneity and minimize precipitation.

-

Control Group: It is imperative to include a "vehicle control" in all experiments. This control should contain the same final concentration of DMSO as the test wells (e.g., 0.1% DMSO in assay medium) but without the compound.[11] This allows for the differentiation of compound-specific effects from solvent-induced effects.

References

-

Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Available at: [Link]

-

Zavareh, R. B., et al. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols. Available at: [Link]

-

Xia, H. J. & Xu, J. (2008). (±)-1-(1H-Benzimidazol-2-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Srivastava, P., et al. (2021). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Journal of Molecular Structure. Available at: [Link]

-

Zhu, Y., Skupinska, K. A., & McEachern, E. J. (2006). Facile Preparation of Substituted Benzimidazole-2-carboxylates. HETEROCYCLES. Available at: [Link]

-

Target Discovery Institute, University of Oxford. Small Compound Screening Overview. Available at: [Link]

-

ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? Available at: [Link]

-

Singh, S., et al. (2017). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. World Journal of Pharmaceutical Research. Available at: [Link]

-

Shah, A. A., et al. (2024). Development of N-alkylated benzimidazole based cubosome hydrogel for topical treatment of burns. Scientific Reports. Available at: [Link]

Sources

- 1. (±)-1-(1H-Benzimidazol-2-yl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Development of N-alkylated benzimidazole based cubosome hydrogel for topical treatment of burns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Protocol for high-throughput compound screening using flow cytometry in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Small Compound Screening Overview — Target Discovery Institute [tdi.ox.ac.uk]

Application Note: HPLC Method Development for 1-(1-butyl-1H-benzimidazol-2-yl)ethanol

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 1-(1-butyl-1H-benzimidazol-2-yl)ethanol (hereafter referred to as BBE ). Due to the basicity of the benzimidazole core (pKa ~5.6) and the lipophilicity of the butyl side chain, this method utilizes a reversed-phase approach with strict pH control to eliminate peak tailing caused by secondary silanol interactions. This guide covers physicochemical analysis, column selection, gradient optimization, and validation parameters.[1]

Introduction & Physicochemical Context

The Analyte

BBE is a benzimidazole derivative often utilized as a synthetic intermediate or a structural motif in bioactive compounds (e.g., antihistamines, anthelmintics).[2]

-

Chemical Structure: Features a benzimidazole ring fused to a benzene ring, with a butyl group at the

position and a hydroxyethyl group at the -

Molecular Weight: ~218.29 g/mol .

-

Solubility: Soluble in alcohols (methanol, ethanol), acetonitrile, and DMSO. Sparingly soluble in water at neutral pH.

Method Development Logic

The primary challenge in analyzing benzimidazoles is their basic nitrogen atoms.

-

pKa Considerations: The imidazole nitrogen typically has a pKa between 5.5 and 6.0. At neutral pH, the molecule exists in equilibrium between ionized and neutral forms, leading to broad, split peaks.

-

Silanol Interactions: Residual silanols on silica-based columns are acidic (pKa ~3.5–4.5). If the mobile phase pH is near 5–7, ionized silanols (

) interact electrostatically with the protonated analyte ( -

The Solution: We employ a low pH (3.0) mobile phase.

-

Mechanism:[3] At pH 3.0, the analyte is fully protonated (

), enhancing aqueous solubility. Crucially, the silica surface silanols are protonated (

-

Figure 1: Decision matrix for selecting pH and column chemistry based on analyte pKa.[2][4][5]

Experimental Protocol

Instrumentation & Reagents[2]

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Quaternary Pump and PDA Detector.

-

Reagents:

Chromatographic Conditions (The "Starting Point")

This method uses a phosphate buffer to maintain pH stability.

| Parameter | Setting | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge) | "End-capped" base-deactivated silica is essential to minimize tailing. |

| Mobile Phase A | 20 mM | Buffer capacity at pH 3.0 stabilizes retention times. |

| Mobile Phase B | Acetonitrile (100%) | ACN provides sharper peaks and lower backpressure than Methanol for this separation. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Column Temp | 30°C | Improves mass transfer and reproducibility. |

| Detection | UV @ 254 nm | Benzimidazoles have strong absorption at 254 nm and 280 nm. |

| Injection Vol | 10 µL | Standard volume; adjust based on sensitivity needs. |

Preparation of Solutions

1. Buffer Preparation (Mobile Phase A):

-

Dissolve 2.72 g of

in 950 mL of Milli-Q water. -

Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (10%).

-

Make up to 1000 mL with water.

-

Filter through a 0.45 µm nylon membrane filter and degas.

2. Standard Stock Solution (1 mg/mL):

-

Weigh 10 mg of BBE reference standard.

-

Transfer to a 10 mL volumetric flask.

-

Dissolve in 5 mL of Methanol (sonicate if necessary).

-

Dilute to volume with Mobile Phase A. Note: Diluting with mobile phase ensures the sample solvent matches the initial gradient conditions, preventing "solvent shock" peak distortion.

Gradient Program

For unknown impurity profiles, a gradient is preferred over isocratic elution.

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |

| 0.0 | 90 | 10 | Equilibration / Injection |

| 2.0 | 90 | 10 | Isocratic Hold (Elute polar impurities) |

| 12.0 | 40 | 60 | Linear Gradient (Elute BBE) |

| 15.0 | 10 | 90 | Wash (Elute highly lipophilic contaminants) |

| 17.0 | 10 | 90 | Hold Wash |

| 17.1 | 90 | 10 | Return to Initial |

| 22.0 | 90 | 10 | Re-equilibration |

Method Optimization & Troubleshooting

Peak Tailing (Tailing Factor > 1.5)

If the BBE peak exhibits tailing despite using pH 3.0 buffer:

-

Column Health: The column may have exposed silanols due to aging. Replace with a fresh "Base Deactivated" (BDS) column.

-

Modifier Addition: Add 0.1% Triethylamine (TEA) to the buffer stage before pH adjustment. TEA acts as a "sacrificial base," blocking silanol sites.

Retention Shifts

-

Drifting

: Check the pH of Mobile Phase A. Benzimidazoles are sensitive to pH changes near their pKa. Ensure the buffer is strictly pH 3.0. -

Early Elution: If BBE elutes too early (near void volume), reduce the initial %B to 5% or switch to a C8 column if the C18 interaction is too strong (unlikely for this molecule).

Figure 2: Operational workflow for routine analysis and troubleshooting.

Validation Parameters (Self-Validating System)

To ensure the method is reliable (Trustworthiness), perform the following System Suitability Tests (SST) before every batch analysis.

| Parameter | Acceptance Criteria | Purpose |

| Retention Time ( | RSD | Confirms pump/gradient stability. |

| Peak Area | RSD | Confirms injector precision. |

| Tailing Factor ( | Ensures minimal secondary interactions. | |

| Theoretical Plates ( | Confirms column efficiency.[7] | |

| Resolution ( | Ensures selectivity. |

References